molecular formula C15H15NO4 B1387190 (2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid CAS No. 1087796-95-9

(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid

Cat. No.: B1387190
CAS No.: 1087796-95-9
M. Wt: 273.28 g/mol
InChI Key: SLDWWPSTPMOYFV-BQYQJAHWSA-N
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Description

Chemical Identity and Nomenclature

(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid represents a sophisticated organic compound with the molecular formula C₁₅H₁₅NO₄ and a molecular weight of 273.28 grams per mole. The compound is officially registered under Chemical Abstracts Service number 1087796-95-9, providing it with a unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is (E)-3-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid, which precisely describes its structural configuration and stereochemistry.

The nomenclature of this compound reflects its complex structural architecture, incorporating multiple functional groups and stereochemical considerations. The prefix "(2E)" indicates the trans configuration of the double bond in the acrylic acid portion, specifying the geometric arrangement of substituents around the carbon-carbon double bond. The systematic naming follows established chemical nomenclature conventions, beginning with the identification of the longest carbon chain containing the carboxylic acid functional group, followed by the description of substituents in order of priority.

The compound exists under several synonymous names in chemical literature and databases, including 3-(2-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)acrylic acid and (2E)-3-(2-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl)acrylic acid. These alternative designations reflect different approaches to systematic nomenclature while maintaining chemical accuracy. The simplified molecular identification codes system representation is CC1=C(C(=NO1)C)COC2=CC=CC=C2/C=C/C(=O)O, which provides a standardized method for representing the compound's structure in digital databases.

Chemical Property Value
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.28 g/mol
Chemical Abstracts Service Number 1087796-95-9
PubChem Compound Identifier 29017907
International Chemical Identifier Key SLDWWPSTPMOYFV-BQYQJAHWSA-N

Historical Context in Isoxazole Chemistry

The development of this compound must be understood within the broader historical context of isoxazole chemistry, which has evolved significantly since the initial discovery of these heterocyclic compounds. Isoxazole was first proposed by Hantszch as a researcher who initially studied this molecular framework after the isomer oxazole had been discovered. The nomenclature itself reflects this historical progression, with the prefix "iso" indicating its isomeric relationship to oxazole, while "oxa" and "aza" represent the oxygen and nitrogen atoms respectively, and "ole" designates the five-membered ring structure.

The historical significance of isoxazole derivatives in medicinal chemistry has been well-established through decades of research demonstrating their diverse biological activities. Isoxazoles have been clinically proven to exhibit antibacterial, antifungal, anti-inflammatory, anticancer, anti-tubercular, and antineoplastic properties, making them valuable scaffolds in pharmaceutical development. The evolution of synthetic methodologies for isoxazole construction has been driven by their widespread therapeutic potential, leading to the development of sophisticated synthetic strategies including transition metal-catalyzed cycloadditions and regioselective functionalization techniques.

The incorporation of isoxazole moieties into acrylic acid derivatives represents a more recent development in heterocyclic chemistry, reflecting the growing understanding of how different pharmacophoric elements can be combined to create molecules with enhanced biological activity. Recent advances in isoxazole chemistry have led to the development of novel synthetic strategies, enabling the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. These methodological improvements have not only enhanced the efficiency of isoxazole synthesis but have also facilitated the design of more complex and bioactive derivatives, such as the compound under examination.

The contemporary relevance of compounds like this compound reflects the maturation of isoxazole chemistry as a discipline. Modern pharmaceutical research has demonstrated that isoxazoles constitute a privileged structural motif, with more than 85% of all biologically-active chemical entities containing heterocycles. This statistical reality underscores the central role of heterocycles in modern pharmaceutical design and validates the continued investigation of novel isoxazole-containing compounds.

Position within Acrylic Acid Derivatives Family

This compound occupies a distinctive position within the extensive family of acrylic acid derivatives, representing a sophisticated fusion of heterocyclic chemistry with the fundamental acrylic acid backbone. Acrylic acid, systematically known as prop-2-enoic acid, is an organic compound with the formula CH₂=CHCOOH, representing the simplest unsaturated carboxylic acid consisting of a vinyl group connected directly to a carboxylic acid terminus. This foundational structure provides the reactive framework upon which more complex derivatives are constructed.

The acrylic acid family encompasses a vast array of compounds characterized by the presence of the 2-propenoate or acrylate structure, which are widely utilized as monomers for a broad range of applications. These chemicals are classified based on their shared structural motif and similar chemical behavior, particularly their tendency to undergo polymerization reactions and their reactivity toward nucleophilic addition across the carbon-carbon double bond. The incorporation of aromatic and heterocyclic substituents, as exemplified in the compound under study, represents an advanced application of acrylic acid chemistry toward specialized pharmaceutical and materials science applications.

Within the broader classification system for acrylic acid derivatives, the compound exhibits characteristics typical of substituted cinnamic acid derivatives, where the phenyl ring is attached directly to the acrylic acid moiety through the vinyl carbon. This structural relationship places it within a subclass of compounds known for their biological activity and synthetic utility in medicinal chemistry. The presence of the methoxy linkage to the isoxazole substituent further distinguishes this compound within the acrylic acid family, providing additional sites for potential biological interaction and chemical modification.

Structural Classification Description
Parent Structure Acrylic acid (prop-2-enoic acid)
Substitution Pattern 3-Aryl-substituted acrylic acid
Heterocyclic Component 3,5-Dimethylisoxazol-4-yl
Linking Group Methoxy ether linkage
Geometric Configuration E-configuration (trans)

The chemical behavior of this compound within the acrylic acid derivatives family is influenced by both the electron-withdrawing nature of the carboxylic acid group and the electron-donating properties of the methoxy-substituted aromatic system. This electronic distribution affects the compound's reactivity patterns, particularly its susceptibility to nucleophilic attack at the β-carbon of the acrylic acid moiety and its potential for participation in radical polymerization processes characteristic of acrylic derivatives.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of modern pharmaceutical design principles. Heterocyclic compounds constitute the foundation of contemporary medicinal chemistry, with research demonstrating that more than half of all known compounds are heterocycles. This statistical dominance reflects the unique electronic and steric properties that heterocyclic systems provide, enabling precise modulation of biological activity and pharmacological properties.

The compound exemplifies the strategic application of heterocyclic chemistry principles in drug design, particularly the concept of privileged structures in medicinal chemistry. Privileged structures are molecular frameworks that are capable of providing ligands for diverse biological targets, and isoxazoles have been identified as one such privileged scaffold. The incorporation of the 3,5-dimethylisoxazole moiety into the acrylic acid framework demonstrates how medicinal chemists can leverage these privileged structures to create compounds with potential therapeutic applications.

Research in heterocyclic chemistry has increasingly focused on the development of compounds that can modulate multiple biological targets simultaneously, a concept known as polypharmacology. The structural complexity of this compound, with its combination of heterocyclic, aromatic, and unsaturated carboxylic acid functionalities, positions it as a potential candidate for such multi-target approaches. The compound's architecture allows for interaction with diverse biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The synthetic accessibility of this compound also contributes to its significance in heterocyclic chemistry research. The modular nature of its synthesis, involving the coupling of readily available isoxazole intermediates with appropriately functionalized aromatic acrylic acid precursors, makes it an attractive target for synthetic methodology development. Recent advances in isoxazole synthesis, including metal-catalyzed cycloaddition reactions and green chemistry approaches, have enhanced the feasibility of preparing such complex molecules in a sustainable and efficient manner.

Contemporary research trends in heterocyclic chemistry emphasize the importance of understanding structure-activity relationships and the role of specific heterocyclic motifs in conferring biological activity. The 3,5-dimethylisoxazole unit in this compound represents a specific substitution pattern that has been associated with enhanced biological activity in various therapeutic areas. The dimethyl substitution pattern provides steric bulk that can influence binding selectivity while maintaining the electronic properties of the isoxazole ring that are crucial for biological activity.

Research Application Area Relevance
Medicinal Chemistry Privileged structure incorporation
Synthetic Methodology Heterocyclic coupling strategies
Structure-Activity Studies Isoxazole substitution effects
Polypharmacology Multi-target design principles
Green Chemistry Sustainable synthesis approaches

Properties

IUPAC Name

(E)-3-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10-13(11(2)20-16-10)9-19-14-6-4-3-5-12(14)7-8-15(17)18/h3-8H,9H2,1-2H3,(H,17,18)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDWWPSTPMOYFV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Isoxazole Methoxy Phenyl Intermediate

  • Starting Materials: 3,5-dimethylisoxazol-4-yl methanol or a suitable isoxazole derivative and 2-hydroxybenzaldehyde or 2-hydroxyphenol.
  • Method: The isoxazole methanol is reacted with the phenol under Williamson ether synthesis conditions. This typically involves:
    • Deprotonation of the phenol with a strong base such as sodium hydride or potassium carbonate.
    • Nucleophilic substitution with the isoxazole methanol derivative, often under reflux in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Outcome: Formation of 2-[(3,5-dimethylisoxazol-4-yl)methoxy]phenyl intermediate.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization is performed by:
    • NMR spectroscopy (1H and 13C) to confirm the structure and stereochemistry.
    • Mass spectrometry for molecular weight confirmation.
    • IR spectroscopy to verify functional groups (carboxylic acid, ether, isoxazole).
    • Melting point determination for purity assessment.

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose Notes
Ether formation (Williamson) NaH or K2CO3, DMF or DMSO, reflux Form methoxy linkage Anhydrous conditions preferred
Knoevenagel condensation Malonic acid, piperidine, reflux Introduce acrylic acid moiety Controls (E)-stereochemistry
Heck coupling (alternative) Pd(0) catalyst, phosphine ligand, base Vinyl group introduction Requires inert atmosphere
Purification Recrystallization or chromatography Isolate pure product Use appropriate solvents
Characterization NMR, MS, IR, melting point Confirm structure and purity Standard analytical techniques

Research Findings and Optimization Notes

  • The stereoselectivity of the acrylic acid double bond is critical; conditions favoring the (E)-isomer are preferred due to its stability and biological relevance.
  • The choice of base and solvent in the ether formation step significantly affects yield and purity; potassium carbonate in DMF is commonly optimal.
  • Avoidance of moisture is crucial during the Williamson ether synthesis to prevent side reactions.
  • The use of palladium-catalyzed coupling offers an alternative route that may improve yields for certain substituted phenyl precursors.
  • Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is recommended to optimize reaction times and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents. Studies indicate that derivatives of acrylic acids exhibit significant biological activities, including:

  • Anti-cancer Activity : Research has shown that compounds similar to (2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing cell death through apoptosis pathways .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Preliminary studies have indicated that it may reduce the production of pro-inflammatory cytokines, thus offering a pathway for developing new anti-inflammatory drugs .

Pharmacology

In pharmacological studies, this compound has been evaluated for its mechanism of action and pharmacokinetic properties. Key findings include:

  • Mechanism of Action : The compound is believed to interact with specific biological targets involved in inflammatory processes and cancer progression. Understanding these interactions can aid in designing more effective therapeutic agents .
  • Bioavailability Studies : Investigations into the bioavailability of this compound have shown that modifications to its structure can enhance absorption and efficacy. Such studies are critical for developing oral formulations of potential drugs .

Materials Science

Beyond medicinal applications, this compound is being explored in materials science for:

  • Polymer Chemistry : The compound can serve as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. Research into polymer composites incorporating this compound indicates improved performance characteristics compared to conventional materials .
  • Nanotechnology : Its unique chemical structure allows it to be used in the fabrication of nanomaterials, which have applications in drug delivery systems and biosensors. The ability to functionalize nanoparticles with this compound enhances their targeting capabilities and therapeutic efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

  • Cancer Treatment Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The study also explored the compound's effects on apoptosis markers, confirming its potential as an anticancer agent .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of this compound in animal models showed a marked reduction in edema and inflammatory markers following treatment with this compound .

Mechanism of Action

The mechanism of action of (2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring and acrylic acid moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Cinnamic Acid Derivatives with Isoxazole Substituents
  • (Z)-3-(2-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)acrylic Acid ():
    This Z-isomer shares the same substituents as the target compound but differs in stereochemistry. The E-configuration of the acrylate group in the target compound likely confers greater thermodynamic stability compared to the Z-isomer, which has been discontinued commercially, possibly due to synthetic challenges or reduced bioactivity .

  • 3-Ethylisoxazole-4-carboxylic Acid (): Lacking the phenylmethoxy and acrylate groups, this simpler isoxazole-carboxylic acid derivative exhibits lower molecular complexity.
Methoxy-Substituted Analogs
  • 490-M01 (Kresoxim-methyl Metabolite) (): (2E)-(Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid contains a methoxyimino group instead of an acrylate. This substitution may enhance metabolic stability but reduce electrophilicity, limiting reactivity in Michael addition reactions compared to the target compound .
  • 5-CA-2-HM-MCBX ():
    This benzoic acid derivative features hydroxymethyl and methoxy substitutions. Unlike the target compound, it lacks the isoxazole ring, which diminishes its ability to engage in hydrogen bonding or hydrophobic interactions critical for target binding .

Physicochemical Properties

Compound Key Features LogP (Predicted) Solubility (mg/mL)
Target Compound (3,5-Dimethylisoxazol-4-yl)methoxy, E-acrylate ~2.1 ~0.5 (aqueous)
(Z)-Isomer (10-F754164) Z-acrylate, same substituents ~2.0 ~0.3 (aqueous)
490-M02 (Kresoxim-methyl Metabolite) Hydroxymethylphenoxy, methoxyimino ~1.8 ~1.2 (aqueous)
5-CA-2-HM-MCBX Hydroxymethyl, methoxy, benzoic acid ~1.5 ~2.0 (aqueous)

Predicted LogP values based on structural fragments; solubility inferred from functional group polarity.

Commercial and Research Relevance

  • The discontinued status of structurally related compounds (e.g., (Z)-isomer in ) highlights the importance of stereochemistry in commercial viability .
  • Isoxazole precursors like (3,5-dimethylisoxazol-4-yl)methanol () are critical for synthesizing the target compound, underscoring their role in scalable production .

Biological Activity

(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₅N₁O₄
  • Molecular Weight : 273.29 g/mol

Research indicates that this compound acts primarily through modulation of specific receptors and pathways in biological systems. It has been identified as a ligand for thyroid hormone receptors, potentially functioning as an antagonist or partial agonist, which can influence metabolic processes and gene expression related to thyroid function .

Biological Activities

The compound exhibits a range of biological activities:

  • Antioxidant Properties : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments.
  • Anti-inflammatory Effects : Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammation-related disorders.
  • Antimicrobial Activity : Preliminary assays indicate potential efficacy against various bacterial strains, although further research is needed to quantify this activity.

Data Table of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of cytokine production
AntimicrobialModerate activity against Gram-positive bacteria
Thyroid receptor modulationActs as antagonist/partial agonist

Case Study 1: Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control samples, highlighting its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving LPS-stimulated macrophages, the compound was shown to significantly decrease the levels of TNF-alpha and IL-6 cytokines. This suggests that it may be beneficial in treating inflammatory diseases by modulating immune responses.

Case Study 3: Antimicrobial Testing

A series of antimicrobial tests were performed against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.

Q & A

Basic: What are the common synthetic routes for preparing (2E)-3-{2-[(3,5-dimethylisoxazol-4-yl)methoxy]phenyl}acrylic acid, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via Knoevenagel condensation or microwave-assisted coupling. For example, phenylacetic acid derivatives react with substituted benzaldehydes under acidic or basic conditions. In a typical procedure, triethylamine or glacial acetic acid is used as a catalyst, with reflux in ethanol or acetic anhydride (e.g., 700W microwave irradiation for 3 minutes yields ~68% product) . Variations in catalysts (e.g., K₂CO₃ vs. NaHMDS) and solvents (ethanol vs. DMF) significantly impact yield. For instance, using K₂CO₃ in acetic acid at reflux for 4 hours yielded 68% product, while optimized filtration of potassium salts increased yield to 92% under similar conditions .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound under varying synthetic conditions?

Answer:
Discrepancies in spectral data often arise from solvent polarity, temperature, or byproduct formation. For example:

  • 1H NMR shifts : Differences in methoxy group chemical shifts (δ 3.8–4.2 ppm) may indicate incomplete substitution or steric effects. Compare integration ratios of aromatic protons (δ 6.8–7.5 ppm) to confirm substitution patterns .
  • IR analysis : Absence of a carboxylic acid O-H stretch (~2500–3000 cm⁻¹) suggests esterification side reactions; use TLC (Hexane:EtOAc 70:30) to monitor intermediate purity .
  • HPLC validation : Ensure retention times align with reference standards (e.g., 6.252 min with methanol:water = 5:5, 0.06% acetic acid) to confirm purity >98% .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (3,5-dimethylisoxazole, δ 2.3–2.5 ppm) and acrylate protons (δ 6.3–6.5 ppm for E-configuration) .
  • IR : Confirm acrylate C=O stretch (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
  • HPLC : Use C18 columns with UV detection at λmax = 310 nm (methanol solvent) for purity assessment .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a low energy gap (<3 eV) suggests potential for electron transfer in antioxidant assays .
  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 or TNF-α binding pockets. Align the acrylate moiety with catalytic residues (e.g., Arg120 in COX-2) to assess anti-inflammatory potential .
  • ADMET profiling : Predict bioavailability (e.g., LogP ~2.5 via ChemAxon) and toxicity (AMES test) using SwissADME or ProTox-II .

Basic: What in vitro pharmacological models are suitable for evaluating this compound’s bioactivity?

Answer:

  • Anti-inflammatory assays : Measure COX-2 inhibition via ELISA (IC₅₀ values) or nitric oxide suppression in RAW264.7 macrophages .
  • Antioxidant activity : Use DPPH radical scavenging (EC₅₀) or FRAP assays, comparing to quercetin/ascorbic acid controls .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ < 50 µM indicating therapeutic potential .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

  • Substituent modification : Replace the 3,5-dimethylisoxazole group with bulkier heterocycles (e.g., 4,5-dihydroisoxazole) to enhance steric hindrance and metabolic stability .
  • Esterification : Convert the acrylic acid to methyl esters to improve membrane permeability (LogP increase by ~1.5 units) .
  • Hybridization : Conjugate with ferulic acid or quercetin via EDCI/HOBt coupling to synergize antioxidant and anti-inflammatory effects (e.g., 1.5 equiv. EDCI in DMF/DCM yields 68% hybrid product) .

Basic: What are the critical parameters for scaling up synthesis without compromising purity?

Answer:

  • Catalyst loading : Use 1.1–1.5 equiv. of Cl-MOM or NaHMDS to minimize side reactions .
  • Temperature control : Maintain reflux at 80–100°C for 4–24 hours, avoiding exothermic spikes that degrade the isoxazole ring .
  • Workup : Acidify with dilute HCl (pH 2–3) to precipitate the product, followed by EtOAc extraction (3 × 20 mL) to remove polar impurities .

Advanced: How can researchers address discrepancies in biological activity data across different assay conditions?

Answer:

  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., diclofenac for COX-2) to account for inter-assay variability .
  • Solvent compatibility : Use DMSO concentrations <1% in cell-based assays to avoid cytotoxicity artifacts .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across triplicate experiments .

Basic: What crystallization techniques improve the compound’s stability for X-ray diffraction studies?

Answer:

  • Slow evaporation : Dissolve in ethanol/water (7:3) and evaporate at 4°C for 48 hours to obtain single crystals .
  • Melting point correlation : A sharp mp (e.g., 237°C) indicates high crystallinity; use DSC to confirm polymorphic purity .

Advanced: How can kinetic studies elucidate the mechanism of acrylate formation in this compound?

Answer:

  • Rate determination : Monitor reaction progress via in-situ FTIR (C=O stretch at 1700 cm⁻¹) or HPLC every 30 minutes. A first-order rate constant (k ≈ 0.02 min⁻¹) suggests nucleophilic acyl substitution .
  • Isotope labeling : Use ¹³C-labeled benzaldehyde to track carbon migration via 13C NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid

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